2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H16ClN3O2S2 and its molecular weight is 405.92. The purity is usually 95%.
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Biological Activity
The compound 2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule that belongs to the class of benzothienopyrimidines. Its unique structure suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Chemical Structure and Properties
- Molecular Formula : C24H21ClN2O2S
- Molecular Weight : Approximately 445.10 g/mol
- Structural Features : The compound contains a benzothienopyrimidine core and incorporates a chlorophenyl group and a sulfanyl moiety.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily focusing on its anticancer properties and enzyme inhibition capabilities. The following sections detail specific findings related to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Growth Inhibition : The compound has shown notable growth inhibition against various human cancer cell lines. In vitro studies indicate that it may inhibit tumor progression by targeting specific enzymes involved in cancer pathways.
- Mechanism of Action : The mechanism appears to involve the inhibition of enzymes such as CYP17, which is crucial in steroidogenesis and cancer proliferation. This was evidenced by a study where the compound demonstrated equipotent activity compared to established inhibitors like abiraterone in prostate cancer models .
Enzyme Inhibition
The compound's interaction with biological targets is significant:
- CYP17 Inhibition : As noted in studies involving similar compounds, the benzothienopyrimidine derivatives often exhibit strong inhibitory effects on CYP17. This inhibition is critical for reducing androgen levels in prostate cancer therapy .
- Other Enzyme Targets : Preliminary data suggest that this compound may also interact with other enzymes involved in inflammatory pathways, potentially offering dual therapeutic benefits.
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
N-(4-butylphenyl)-5,6-dihydrobenzothieno[2,3-d]pyrimidin | Contains a butyl group; simpler structure | Less complex than the target compound |
5-Ethoxy-N-(4-methylphenyl)thieno[2,3-d]pyrimidin | Similar thienopyrimidine core | Different substituents affecting activity |
2-Amino-N-(sec-butyl)benzothienopyrimidine | Contains amino group; sec-butyl substituent | Potentially different biological activity |
Case Studies and Research Findings
- In Vitro Studies : A study conducted by the National Cancer Institute (NCI) screened various derivatives for anticancer activity. Compounds similar to our target demonstrated IC50 values ranging from 2.08 µM to higher concentrations depending on the cell line .
- ADME Profiling : The pharmacokinetic profile of related compounds indicates good oral bioavailability and metabolic stability, suggesting that our target compound may share these favorable characteristics .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c19-10-5-7-11(8-6-10)22-17(24)15-12-3-1-2-4-13(12)26-16(15)21-18(22)25-9-14(20)23/h5-8H,1-4,9H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOVHJCXAQZWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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